molecular formula C22H15N3O4 B1311171 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid CAS No. 301836-35-1

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

Cat. No.: B1311171
CAS No.: 301836-35-1
M. Wt: 385.4 g/mol
InChI Key: LKZOWZZOQPWIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Molecular Characterization of 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound name systematically describes the structural arrangement starting from the benzoic acid backbone as the parent structure, with the imidazole ring substitution at position 4 of the benzene ring. The benzo[d]dioxol-5-yl substituent represents a methylenedioxyphenyl group attached to position 4 of the imidazole ring, while the pyridin-2-yl group occupies position 5 of the same imidazole system.

Alternative nomenclature systems provide additional systematic names including 4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzoic acid and 4-(4-Benzodioxol-5-yl-5-pyridin-2-yl-1H-imidazol-2-yl)benzoic acid. The Chemical Abstracts Service has assigned the registry number 301836-35-1 to this specific structural isomer, distinguishing it from related benzamide derivatives such as SB-431542. The Molecular Design Limited number MFCD17779285 provides an additional unique identifier for database searches and compound tracking in chemical inventories.

Molecular Formula and Weight Validation

The molecular formula C22H15N3O4 defines the atomic composition of 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid, comprising twenty-two carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. Molecular weight determinations from multiple sources consistently report values ranging from 385.37 to 385.3722 atomic mass units, with the most precise measurement being 385.37200 atomic mass units. The exact mass calculated using isotopically pure atomic masses yields 385.10600 atomic mass units, reflecting the contribution of the most abundant isotopes.

Property Value Source
Molecular Formula C22H15N3O4
Molecular Weight 385.37 u
Exact Mass 385.10600 u
Polar Surface Area 97.33000 Ų
LogP (Octanol-Water Partition) 4.23260
Chemical Abstracts Service Number 301836-35-1

The polar surface area calculation of 97.33000 square angstroms indicates significant polar character contributed by the carboxylic acid group, nitrogen atoms in the heterocyclic rings, and oxygen atoms in the methylenedioxy bridge. The logarithmic octanol-water partition coefficient value of 4.23260 suggests moderate lipophilicity, which influences solubility characteristics and membrane permeability properties.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides fundamental structural information for 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid through analysis of both proton and carbon-13 nuclei. The complex aromatic system presents multiple overlapping signals in the aromatic region between 6.5 and 8.5 parts per million for proton nuclear magnetic resonance spectroscopy. The methylenedioxy bridge appears as a characteristic singlet around 6.0 parts per million, integrating for two protons and representing the -OCH2O- group connecting the benzene ring positions.

Computational approaches to nuclear magnetic resonance chemical shift prediction have demonstrated high accuracy for biaryl systems using density functional theory methods. Studies comparing twelve density functional methods and seven basis sets for geometry optimization show that B3LYP, B3PW91, mPW1PW91, and ωB97XD functionals combined with DGDZVP2 or 6-31G(d,p) basis sets provide optimal accuracy for chemical shift calculations. The combination of these computational methods with integral equation formalism polarized continuum model solvent incorporation achieves chemical shift prediction errors as low as 0.0327 parts per million for proton nuclear magnetic resonance and 0.888 parts per million for carbon-13 nuclear magnetic resonance.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various aromatic carbon atoms, with the carboxylic acid carbonyl carbon appearing in the downfield region around 170 parts per million. The aromatic carbon signals distribute across the 110-160 parts per million range, with specific chemical shifts dependent on the electronic effects of neighboring heteroatoms and substituents. The methylenedioxy carbon appears as a characteristic signal around 101 parts per million, diagnostic of this functional group.

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy enables identification of characteristic functional groups within 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid through analysis of molecular vibrations. The carboxylic acid group exhibits characteristic absorption bands including the broad O-H stretch around 3300-2500 wavenumbers due to hydrogen bonding, the C=O stretch near 1680 wavenumbers, and the C-O stretch around 1300 wavenumbers. The aromatic C=C stretching vibrations appear in the 1600-1450 wavenumber region, with multiple bands reflecting the various aromatic ring systems present in the molecule.

The imidazole ring contributes N-H stretching vibrations in the 3500-3200 wavenumber region and C=N stretching around 1580 wavenumbers. The pyridine ring system exhibits characteristic C=N stretching near 1590 wavenumbers and aromatic C-H out-of-plane bending vibrations in the 900-700 wavenumber region. The methylenedioxy bridge displays distinctive C-O stretching vibrations around 1250 and 1040 wavenumbers, along with the characteristic -OCH2O- deformation modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis of 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid. The molecular ion peak appears at mass-to-charge ratio 385, corresponding to the molecular weight of 385.37 atomic mass units. Electrospray ionization techniques facilitate gentle ionization suitable for this complex heterocyclic compound, often producing protonated molecular ions [M+H]+ at mass-to-charge ratio 386.

Characteristic fragmentation patterns include loss of the carboxylic acid group (45 atomic mass units) yielding fragments at mass-to-charge ratio 340, and loss of carbon dioxide (44 atomic mass units) producing ions at mass-to-charge ratio 341. The methylenedioxy bridge undergoes characteristic fragmentation with loss of formaldehyde (30 atomic mass units) or the complete -OCH2O- unit (45 atomic mass units). Collision-induced dissociation experiments reveal sequential fragmentation pathways that confirm the connectivity between the various aromatic ring systems.

X-ray Crystallographic Studies and Solid-State Configuration

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid in the solid state. While specific crystallographic data for this compound are not extensively reported in the current literature, related compounds containing the benzo[d]dioxole moiety have been successfully characterized using single-crystal diffraction techniques. The molecular geometry reveals non-planar conformations due to steric interactions between the bulky aromatic substituents on the imidazole ring.

Crystal packing analysis provides insights into intermolecular interactions including hydrogen bonding networks formed by the carboxylic acid groups and imidazole nitrogen atoms. The methylenedioxy groups participate in weak C-H···O interactions that contribute to crystal stability. Computational studies complement experimental crystallographic data by exploring conformational flexibility and identifying preferred molecular conformations in different environments.

Computational Chemistry Approaches to Molecular Geometry

Computational chemistry methods provide detailed insights into the molecular geometry and electronic structure of 4-(4-(Benzo[d]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid through quantum mechanical calculations. Density functional theory approaches using functionals such as B3LYP, B3PW91, and ωB97XD combined with appropriate basis sets enable accurate geometry optimization and property prediction. The complex molecular structure requires careful consideration of conformational flexibility, particularly regarding the rotation around bonds connecting the aromatic ring systems.

Geometry optimization calculations reveal non-planar molecular conformations with significant dihedral angles between the imidazole ring and its aromatic substituents. The benzo[d]dioxol-5-yl and pyridin-2-yl groups adopt orientations that minimize steric repulsion while maintaining favorable electronic interactions. Solvent effects incorporated through polarized continuum models demonstrate the influence of environmental polarity on molecular geometry and electronic properties.

Computational Method Basis Set Application Accuracy
B3LYP 6-31G(d,p) Geometry Optimization High
B3PW91 DGDZVP2 Chemical Shift Prediction 0.0327 ppm (1H)
ωB97XD 6-31G(d,p) Conformational Analysis 0.888 ppm (13C)
mPW1PW91 DGDZVP2 Electronic Properties Validated

Electronic structure calculations provide information about frontier molecular orbitals, charge distribution, and reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate electronic properties relevant to potential biological activity and chemical reactivity. Natural bond orbital analysis reveals charge transfer interactions between the aromatic ring systems and identifies sites of enhanced electron density or depletion.

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-22(27)14-6-4-13(5-7-14)21-24-19(20(25-21)16-3-1-2-10-23-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZOWZZOQPWIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432700
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301836-35-1
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imidazole Ring Formation

The key step is the construction of the 1H-imidazole ring substituted at the 4- and 5-positions with benzo[d]dioxol-5-yl and pyridin-2-yl groups, respectively. This is typically achieved by:

  • Condensation of a benzo[d]dioxole derivative (such as 3,4-methylenedioxybenzaldehyde) with pyridine-2-carbaldehyde and an appropriate nitrogen source (e.g., ammonium acetate or primary amines).
  • The reaction proceeds under acidic or neutral conditions, often in refluxing solvents like ethanol or acetic acid, facilitating cyclization to the imidazole ring.

This step is critical for establishing the heterocyclic core with the desired substitution pattern.

Coupling with Benzoic Acid Derivative

After obtaining the substituted imidazole intermediate, the benzoic acid moiety is introduced by:

  • Coupling the imidazole intermediate with 4-carboxybenzoic acid or its activated derivative.
  • Activation is commonly done using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of bases like triethylamine or N,N-diisopropylethylamine.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

This step forms the final amide or ester linkage, completing the synthesis of the target compound.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Imidazole ring formation Benzo[d]dioxole aldehyde + pyridine-2-carbaldehyde + ammonium acetate Ethanol or Acetic acid Reflux (78-110 °C) Acidic or neutral medium; 6-12 hours reaction time
Coupling with benzoic acid Imidazole intermediate + 4-carboxybenzoic acid + EDCI + triethylamine DMF or DCM Room temp to 40 °C Stirring 12-24 hours; inert atmosphere recommended
  • Purification after each step is typically done by recrystallization or column chromatography to ensure high purity.
  • Yields can be optimized by adjusting reagent stoichiometry, solvent choice, and reaction time.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability.
  • Automated systems can optimize temperature, mixing, and reagent addition to maximize yield and minimize by-products.
  • Purification at scale often involves crystallization techniques and preparative HPLC to achieve pharmaceutical-grade purity.

Research Findings and Analytical Data

  • The imidazole formation step is well-documented to proceed via a multi-component condensation mechanism, with ammonium acetate acting as a nitrogen donor and catalyst.
  • The coupling step using EDCI is favored for its mild conditions and high coupling efficiency, minimizing side reactions.
  • Analytical characterization (NMR, MS, IR) confirms the successful formation of the imidazole ring and the benzoic acid linkage.
  • The presence of the benzo[d]dioxole moiety contributes to the compound’s stability and biological activity, as noted in medicinal chemistry studies.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Imidazole ring synthesis Condensation of aldehydes + ammonium acetate Benzo[d]dioxole aldehyde, pyridine-2-carbaldehyde, ammonium acetate Straightforward, high regioselectivity Requires careful control of conditions to avoid side products
Coupling with benzoic acid Carbodiimide-mediated coupling EDCI, triethylamine, 4-carboxybenzoic acid Mild conditions, high yield Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the imidazole ring, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Inhibition of Protein Kinases

SB431542 is primarily recognized as an inhibitor of the receptor protein-tyrosine kinase family. It specifically targets several kinases involved in cell signaling pathways that regulate various biological processes, including cell proliferation and differentiation. This inhibition is crucial for research into cancer therapies, as many tumors exhibit dysregulated signaling through these pathways .

Antiproliferative Effects

Research has demonstrated that SB431542 exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Cancer Research

SB431542 has been extensively used in cancer research to study the mechanisms of tumorigenesis and the efficacy of potential therapeutic agents. Its ability to inhibit specific kinases makes it a valuable tool for understanding cancer biology and developing targeted therapies.

Inflammation Studies

The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

StudyFindings
Cancer Cell Lines SB431542 demonstrated IC50 values in the micromolar range against various human cancer cell lines, indicating potent antiproliferative effects .
Inflammation Models In animal models of inflammation, SB431542 reduced markers of inflammation significantly compared to control groups, suggesting therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism by which 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and pyridine rings can interact with hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Benzoic Acid Position

Benzamide Derivative: 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide (CAS: 301836-41-9)
  • Structure : Replaces the carboxylic acid (–COOH) with a carboxamide (–CONH₂).
  • Properties : Molecular weight 384.38 g/mol, typically stable at ambient conditions .
  • Activity : SB-431542 (benzamide analog) is a potent TGF-β inhibitor, suggesting the amide group enhances target binding via hydrogen bonding .
Methyl Ester Derivative: Methyl 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoate (CAS: 301836-64-6)
  • Structure : Carboxylic acid esterified to a methyl ester (–COOCH₃).
  • Properties : Higher lipophilicity (density: 1.335 g/cm³) and molecular weight (399.4 g/mol) .
  • Role : Likely acts as a prodrug, improving membrane permeability before enzymatic hydrolysis to the active acid form .
Key Differences
Property Benzoic Acid (CAS: 301836-35-1) Benzamide (CAS: 301836-41-9) Methyl Ester (CAS: 301836-64-6)
Functional Group –COOH –CONH₂ –COOCH₃
Molecular Weight 385.37 384.38 399.4
Solubility Higher (ionizable) Moderate Low (lipophilic)
Stability Requires refrigeration Ambient stable Likely stable

Pyridine Substitution Variations

6-Methylpyridin-2-yl Analogs (7a–c)
  • Structure : Alkyl substituents (methyl, ethyl, n-propyl) at the 6-position of pyridine.
  • Activity : Optimized ALK5 inhibition in 7a–c (IC₅₀ < 100 nM), with 7a (methyl) showing the highest potency .
  • Comparison : The absence of a methyl group in the benzoic acid derivative may reduce steric hindrance, altering binding kinetics.

Benzo[d][1,3]dioxol-5-yl Modifications

Thiazole-Based Hybrids (e.g., Compound 102a)
  • Structure : Replaces imidazole with thiazole and adds a naphthalen-2-yl group.
  • Activity : Exhibits antiproliferative activity against HCT-116 cells (MIC: 2.5 µM) .
  • Comparison : The benzoic acid’s imidazole core may offer better conformational rigidity for target binding compared to thiazole derivatives.

Biological Activity

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid, also known as SB431542, is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores its biological activity based on diverse research findings.

  • Molecular Formula : C22H15N3O4
  • Molecular Weight : 385.37 g/mol
  • CAS Number : 301836-35-1

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF725.72 ± 3.95
HepG22.38
HCT1161.54

The anticancer effects of SB431542 are attributed to its role as an inhibitor of the TGF-beta signaling pathway, which is often dysregulated in cancer. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo studies involving mice with implanted tumors .

Antimicrobial Activity

In addition to its anticancer properties, SB431542 has demonstrated antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus0.015
Escherichia coli200
Bacillus subtilis300

Implications for Treatment

The antimicrobial properties suggest potential applications in treating infections caused by resistant strains of bacteria. The compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, highlights its relevance in addressing public health concerns regarding antibiotic resistance.

Case Studies

  • In Vivo Tumor Suppression : A study involving tumor-bearing mice showed that administration of SB431542 significantly suppressed tumor growth compared to control groups, reinforcing its potential as an effective anticancer agent .
  • Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics like doxorubicin, SB431542 exhibited lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic window .

Q & A

Basic: What are the established synthetic routes for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid, and how is structural characterization performed?

Answer:
The compound is typically synthesized via multi-step condensation reactions. For example, imidazole ring formation can be achieved by reacting 4-(benzo[d][1,3]dioxol-5-yl)phenyl and pyridinyl precursors with aldehydes or ketones under acidic or basic conditions. A key intermediate, 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, is often hydrolyzed to yield the final benzoic acid derivative .
Characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and aromatic ring connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (≥95% purity) to assess synthetic yield and purity .

Basic: What is the primary biological target of this compound, and what evidence supports its selectivity?

Answer:
The compound is a potent inhibitor of the TGF-β superfamily type 1 receptors, specifically ALK5 (IC₅₀ = 94 nM), with >100-fold selectivity over p38 MAPK and other kinases. Selectivity is demonstrated via kinase profiling assays, where it does not inhibit BMP pathways or ERK/JNK signaling . Mechanistic studies confirm its role in blocking Smad2/3 phosphorylation in TGF-β-dependent pathways without affecting Smad1/5/8 in BMP models .

Advanced: How can researchers resolve discrepancies in reported bioactivity due to solubility variations?

Answer:
Solubility limitations (e.g., <1 mg/mL in water, 77 mg/mL in DMSO) can lead to inconsistent bioactivity data. To mitigate:

  • Standardize solvent systems : Use DMSO stock solutions diluted in culture media, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Validate activity with orthogonal assays : Combine cell-free kinase assays (e.g., ALK5 inhibition) with cell-based luciferase reporter systems (e.g., Smad-responsive elements) to confirm target engagement .
  • Control for batch variability : Characterize each synthesis batch via HPLC and NMR to rule out structural deviations affecting solubility .

Advanced: What computational strategies are recommended to model interactions between this compound and ALK5?

Answer:
Density-functional theory (DFT) can optimize the compound’s electron density distribution, predicting reactive sites for ALK5 binding. Pair this with molecular docking (e.g., AutoDock Vina) using ALK5’s crystal structure (PDB ID: 1PY5) to map interactions, such as hydrogen bonding with pyridinyl nitrogen or π-π stacking with the benzoic acid moiety . MD simulations (≥100 ns) further assess binding stability under physiological conditions .

Advanced: How can in vitro-to-in vivo translation challenges be addressed for this compound?

Answer:
Key challenges include metabolic instability and poor pharmacokinetics (PK). Solutions:

  • Pro-drug modification : Esterify the benzoic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • PK/PD modeling : Use allometric scaling from rodent studies to predict human dosing, incorporating parameters like plasma protein binding and clearance rates.
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability in target organs .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-DAD/UV : Monitor degradation products under stress conditions (e.g., heat, light).
  • Mass spectrometry (LC-MS) : Detect impurities at ppm levels.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .

Advanced: How might structural analogs of this compound expand its therapeutic potential?

Answer:
Modifications to the imidazole or benzoic acid moieties can enhance specificity or solubility:

  • Example 1 : Replace pyridin-2-yl with pyridin-4-yl to alter steric interactions with ALK5’s ATP-binding pocket .
  • Example 2 : Introduce methylene-dioxy groups (as in related anti-inflammatory piperamide analogs) to improve blood-brain barrier penetration for neuroinflammation studies .

Advanced: What experimental controls are essential when studying this compound in cellular models?

Answer:

  • Negative controls : Use ALK5-deficient cell lines or siRNA knockdown to confirm on-target effects.
  • Solvent controls : Include DMSO-only treatments to rule out solvent-induced artifacts.
  • Positive controls : Co-treat with TGF-β ligands (e.g., TGF-β1) to validate pathway inhibition .

Basic: What are the documented off-target effects, and how are they mitigated?

Answer:
Off-target effects on ALK4 and ALK7 are observed at higher concentrations (>1 µM). Mitigation strategies:

  • Dose-response profiling : Use IC₅₀ ratios (ALK5 vs. ALK4/7) to establish a therapeutic window.
  • Combination therapy : Pair with ALK4/7-specific inhibitors (e.g., SB505124) to enhance selectivity .

Advanced: How can crystallography data inform the design of more potent derivatives?

Answer:
Crystal structures (e.g., CCDC 1038591 for related imidazole derivatives) reveal:

  • Key interactions : Hydrogen bonds between the benzoic acid group and ALK5’s Lys232 residue.
  • Conformational flexibility : The benzodioxolyl group adopts a planar orientation, optimizing hydrophobic contacts. Use this data to rigidify the scaffold (e.g., introduce sp³ hybrids) or enhance π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.